molecular formula C15H17NO2 B14520417 2-[1-(Methylamino)ethylidene]-5-phenylcyclohexane-1,3-dione CAS No. 62663-78-9

2-[1-(Methylamino)ethylidene]-5-phenylcyclohexane-1,3-dione

Cat. No.: B14520417
CAS No.: 62663-78-9
M. Wt: 243.30 g/mol
InChI Key: DJUYWDCNHGTZGZ-UHFFFAOYSA-N
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Description

2-[1-(Methylamino)ethylidene]-5-phenylcyclohexane-1,3-dione is an organic compound with a unique structure that includes a cyclohexane ring substituted with a phenyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methylamino)ethylidene]-5-phenylcyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with a methylamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Methylamino)ethylidene]-5-phenylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[1-(Methylamino)ethylidene]-5-phenylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Methylamino)ethylidene]-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[1-(Methylamino)ethylidene]-5-phenylcyclohexane-1,3-dione include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both a phenyl group and a methylamino group on the cyclohexane ring.

Properties

CAS No.

62663-78-9

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-(C,N-dimethylcarbonimidoyl)-3-hydroxy-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C15H17NO2/c1-10(16-2)15-13(17)8-12(9-14(15)18)11-6-4-3-5-7-11/h3-7,12,17H,8-9H2,1-2H3

InChI Key

DJUYWDCNHGTZGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC)C1=C(CC(CC1=O)C2=CC=CC=C2)O

Origin of Product

United States

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